
Sulfuriodidoite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuriodidoite is an inorganic compound with the chemical formula S₂I₂. It is a reddish-brown solid that decomposes above -30°C to elemental sulfur and iodine . This compound is known for its instability and unique properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfuriodidoite can be synthesized through several methods:
Direct Combination: The reaction of sulfur and iodine was initially attempted but proved to be inconclusive due to the low thermodynamic stability of the compound.
Double Replacement Reactions: Successful synthesis was achieved through the reaction of disulfur dichloride with hydroiodic acid[ \text{S}_2\text{Cl}_2 + 2 \text{HI} \rightarrow \text{S}_2\text{I}_2 + 2 \text{HCl} ] This method was later confirmed to produce disulfur diiodide.
Industrial Production Methods
Industrial production of this compound is not common due to its instability and the complexity of its synthesis. Most production methods are confined to laboratory settings where controlled conditions can be maintained.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuriodidoite undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form sulfur dioxide and iodine.
Reduction: It can be reduced to elemental sulfur and hydrogen iodide.
Substitution: It can undergo substitution reactions with halogens to form other sulfur halides.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine.
Reducing Agents: Hydrogen, metals like zinc.
Substitution Reagents: Halogens such as chlorine and bromine.
Major Products Formed
Oxidation: Sulfur dioxide (SO₂) and iodine (I₂).
Reduction: Elemental sulfur (S) and hydrogen iodide (HI).
Substitution: Sulfur dichloride (S₂Cl₂) and sulfur dibromide (S₂Br₂).
Applications De Recherche Scientifique
Sulfuriodidoite has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other sulfur compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism by which sulfuriodidoite exerts its effects involves the interaction of its sulfur and iodine atoms with various molecular targets. In biological systems, it can disrupt cellular processes by interacting with proteins and enzymes, leading to antimicrobial effects. The exact molecular pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disulfur dichloride (S₂Cl₂)
- Disulfur dibromide (S₂Br₂)
- Disulfur difluoride (S₂F₂)
Uniqueness
Sulfuriodidoite is unique due to its instability and the specific combination of sulfur and iodine atoms. Unlike other sulfur halides, it decomposes at relatively low temperatures, making it a challenging yet intriguing compound for researchers .
Propriétés
Numéro CAS |
32694-99-8 |
|---|---|
Formule moléculaire |
IO2S- |
Poids moléculaire |
190.97 g/mol |
InChI |
InChI=1S/HIO2S/c1-4(2)3/h(H,2,3)/p-1 |
Clé InChI |
KYYGVPJWZGTLKQ-UHFFFAOYSA-M |
SMILES canonique |
[O-]S(=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


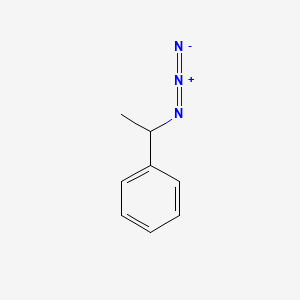
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
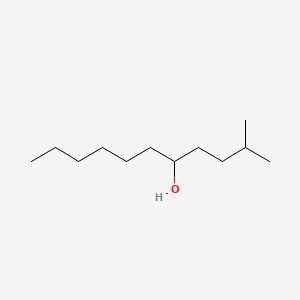
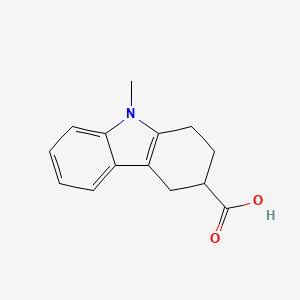
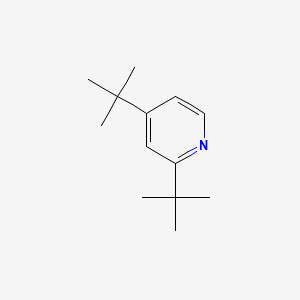
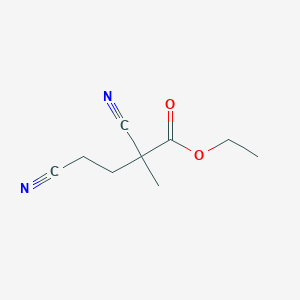
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
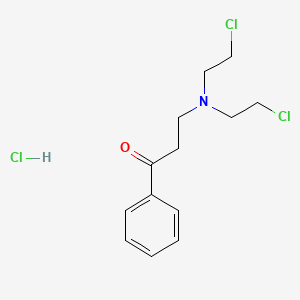
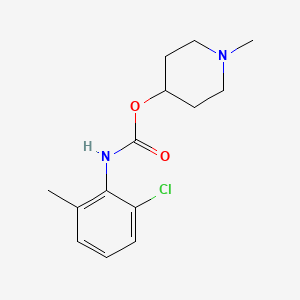
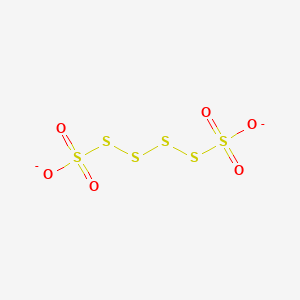
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)
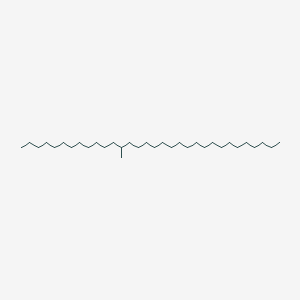
![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
